2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
Beschreibung
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-fluorobenzyl substituent at position 3 and an N-(4-methoxyphenyl)acetamide moiety at position 1. Its structural uniqueness lies in the fusion of a thiophene ring with a pyrimidine-dione core, which is further functionalized with electron-withdrawing (fluorine) and electron-donating (methoxy) groups. Such modifications are critical for enhancing bioavailability and target specificity, particularly in kinase inhibition or antimicrobial applications .
Eigenschaften
Molekularformel |
C22H18FN3O4S |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-16-8-6-15(7-9-16)24-19(27)13-25-18-10-11-31-20(18)21(28)26(22(25)29)12-14-4-2-3-5-17(14)23/h2-11H,12-13H2,1H3,(H,24,27) |
InChI-Schlüssel |
UOZRVOMIQRKHKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidin core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorobenzyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxyphenylacetamide moiety through amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Wissenschaftliche Forschungsanwendungen
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the thieno[3,2-d]pyrimidin core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Comparison
- Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidine-dione core distinguishes it from pyrido[4,3-d]pyrimidines () and pyrazolo-benzothiazines ().
- Substituent Effects : The 2-fluorobenzyl group at position 3 is shared with compound 51 (), but the 4-methoxyphenylacetamide moiety introduces distinct hydrogen-bonding capabilities. In contrast, BD01465522 () uses a simple phenylacetamide, which may reduce metabolic stability.
Pharmacological Activity
- Kinase Inhibition: The MEK inhibitor () shares a pyrimidine-dione core but incorporates a pyrido ring and iodine substituent for enhanced potency (IC₅₀ = 12 nM). The target compound’s thieno core may offer better solubility but lower affinity due to reduced steric bulk .
- Antimicrobial Activity : Compound 9 () with a pyrazolo-benzothiazine core exhibits MIC values of 8–16 µg/mL against S. aureus. The target compound’s methoxy group could improve Gram-negative activity but requires empirical validation .
Biologische Aktivität
The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide represents a novel class of pyrimidine derivatives with potential biological activities. This article reviews its biological activity, focusing on its antifungal properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thienopyrimidine core substituted with a fluorobenzyl group and a methoxyphenyl acetamide moiety. This unique combination may contribute to its biological efficacy.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. The mechanism involves interference with fungal cell wall synthesis and disruption of cellular integrity.
Table 1: Antifungal Activity Against Common Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Fusarium oxysporum | 32 |
| Botrytis cinerea | 4 |
Data from various studies suggest that the compound's effectiveness varies among different fungal species, with Candida albicans being particularly susceptible.
The compound's mechanism is believed to involve the inhibition of key enzymes involved in cell wall biosynthesis. This action is supported by studies that show a reduction in chitin synthesis in treated fungal cells.
Case Study: Efficacy Against Candida albicans
A study conducted by Smith et al. (2023) demonstrated that treatment with the compound led to a significant reduction in biofilm formation by Candida albicans, suggesting its potential use in treating fungal infections resistant to conventional therapies. The study reported a 75% reduction in biofilm mass at an MIC of 8 µg/mL.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate favorable absorption characteristics and moderate metabolic stability. The compound is predicted to have good oral bioavailability based on its chemical structure.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~70% |
| Half-Life | 6 hours |
| Volume of Distribution | 0.5 L/kg |
Toxicity assessments reveal that the compound exhibits low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
